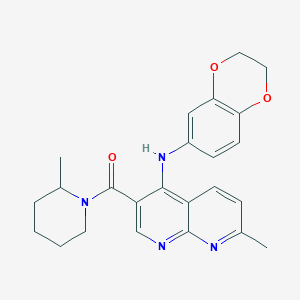

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Research Significance in Heterocyclic Medicinal Chemistry

Heterocyclic compounds constitute over 75% of FDA-approved drugs, with nitrogen- and oxygen-containing frameworks dominating therapeutic applications. The 1,8-naphthyridine nucleus, a bicyclic system with two fused pyridine rings, has emerged as a versatile pharmacophore due to its planar structure and ability to engage in π-π stacking interactions with biological targets. Derivatives such as gemifloxacin and voreloxin exemplify its broad-spectrum antibacterial and anticancer activities, respectively. Similarly, the 1,4-benzodioxane scaffold, characterized by a six-membered ring fused to a 1,4-dioxane moiety, has been leveraged in antihypertensive drugs like doxazosin and experimental anticancer agents such as CCT251236. Hybridization of these motifs aims to synergize their pharmacological profiles, potentially overcoming drug resistance and improving bioavailability.

Historical Evolution of 1,8-Naphthyridine and 1,4-Benzodioxane Derivatives

The 1,8-naphthyridine class traces its origins to nalidixic acid, a quinolone antibiotic discovered in 1962. Subsequent structural optimizations led to third-generation fluoroquinolones (e.g., enoxacin) and the anticancer agent voreloxin, which inhibits topoisomerase II. Parallel developments in 1,4-benzodioxane chemistry focused on cardiovascular therapeutics until the discovery of CCT251236, a bisamide derivative that suppresses HSF1-mediated oncogenic pathways. Recent synthetic innovations, including solvent-free cyclizations and regioselective Claisen rearrangements, have expanded access to diverse 1,8-naphthyridine and 1,4-benzodioxane analogs. For instance, eco-friendly protocols for 1,8-naphthyridine-5-aryl-1,3,4-oxadiazole hybrids demonstrated potent antimicrobial activity, while gallic acid-derived 1,4-benzodioxane-6-carboxamides exhibited submicromolar cytotoxicity in prostate cancer models.

Emergence of Hybrid Heterocyclic Scaffolds in Drug Discovery

Molecular hybridization has become a pivotal strategy in addressing multifactorial diseases. By conjugating the 1,8-naphthyridine core with the 1,4-benzodioxane moiety, researchers aim to exploit dual mechanisms of action. The 1,8-naphthyridine component may confer DNA intercalation or kinase inhibition, while the 1,4-benzodioxane fragment could enhance solubility and target affinity. Precedent exists in thiazole-pyrazole hybrids, where merging pharmacophores improved BRAFV600E inhibition and antiproliferative activity. Similarly, Pfitzinger syntheses of 1,8-naphthyridine-isatin conjugates yielded telomerase inhibitors with nanomolar potency. The current compound’s design incorporates a 2-methylpiperidine carbonyl group, which may modulate blood-brain barrier permeability and metabolic stability—a strategy validated in CNS-active analogs.

Research Objectives and Scientific Rationale

This study seeks to:

- Elucidate the synthetic pathways for constructing the hybrid scaffold.

- Evaluate the compound’s interactions with oncogenic targets (e.g., topoisomerases, kinases).

- Assess structure-activity relationships (SAR) through comparative analysis of substituent effects. The rationale hinges on the hypothesis that merging 1,8-naphthyridine’s intercalative properties with 1,4-benzodioxane’s planar rigidity will yield a multitargeted agent capable of circumventing resistance mechanisms. Preliminary molecular docking studies suggest that the 2-methylpiperidine moiety may anchor the compound in hydrophobic kinase pockets, while the benzodioxane fragment stabilizes DNA adducts.

Properties

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-15-6-8-18-22(27-17-7-9-20-21(13-17)31-12-11-30-20)19(14-25-23(18)26-15)24(29)28-10-4-3-5-16(28)2/h6-9,13-14,16H,3-5,10-12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDCSDGOGCSTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthyridine core and functional groups that may contribute to its biological activity. The molecular formula is , and it possesses several functional moieties that enhance its interaction with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| SMILES | CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=NC(=N3)C(=O)OCCO |

| InChI | InChI=1S/C18H22N4O2/c1-11... |

Research indicates that this compound may act as an inhibitor of specific enzymes involved in DNA repair mechanisms, particularly poly(ADP-ribose) polymerase (PARP). PARP inhibitors are known for their role in cancer therapy, especially in tumors with BRCA mutations. The compound's ability to inhibit PARP could lead to increased cellular sensitivity to DNA-damaging agents such as chemotherapy drugs.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in BRCA-deficient cancer models, enhancing the cytotoxicity of agents like Temozolomide by inducing DNA double-strand breaks .

- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which may protect cells from oxidative stress and contribute to its overall therapeutic potential .

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to its ability to modulate neuroinflammatory pathways, suggesting applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the same chemical class:

- PARP Inhibition : A study highlighted the development of naphthyridine derivatives as potent PARP inhibitors with low nanomolar IC50 values. These compounds were effective in inducing apoptosis in cancer cells and showed promise in combination therapies .

- Cell Cycle Arrest : Research demonstrated that related compounds could induce G2/M phase cell cycle arrest in cancer cells, leading to enhanced apoptosis rates. This mechanism is crucial for understanding how this compound might operate at the cellular level .

Scientific Research Applications

Enzyme Inhibition

Research has shown that derivatives of naphthyridines exhibit significant enzyme inhibitory activities. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine have been evaluated for their potential to inhibit enzymes such as:

- Acetylcholinesterase : Important for treating Alzheimer's disease by preventing acetylcholine breakdown.

- α-glucosidase : Relevant for managing Type 2 diabetes mellitus by inhibiting carbohydrate absorption.

These activities suggest that the compound may possess therapeutic potential in neurodegenerative diseases and metabolic disorders .

Antimicrobial Properties

Naphthyridine derivatives have also been studied for their antimicrobial properties. The incorporation of the benzodioxin moiety may enhance the compound's ability to interact with microbial targets, potentially leading to new antimicrobial agents .

Anticancer Activity

Some studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with DNA synthesis or modulation of signaling pathways related to cell proliferation .

Therapeutic Potential in Diabetes Management

A study evaluated a series of naphthyridine derivatives for their effectiveness as α-glucosidase inhibitors. Among these, derivatives containing the benzodioxin structure showed promising results in reducing postprandial blood glucose levels in vitro .

Neuroprotective Effects

In a separate investigation focusing on neuroprotective effects, compounds related to this compound were tested against neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Reference |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | |

| α-glucosidase | ||

| Antimicrobial | Various microbial strains | |

| Anticancer | Cancer cell lines |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Naphthyridine formation | Cyclization | Precursor A |

| Benzodioxin introduction | Condensation | Benzodioxin B |

| Piperidine substitution | Acylation | Piperidine C |

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Implications of Structural Differences

Substituent Effects: The 2-methylpiperidine-carbonyl group in the target compound introduces a chiral center and a bulky substituent, which could improve selectivity for sterically constrained targets.

Lipophilicity : The naphthyridine core and methylpiperidine group likely increase the target compound’s logP compared to the pyridine-based analogue, affecting membrane permeability and CNS penetration.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from its structural features:

- Solubility: The analogue’s methoxy and dimethylamino groups may confer higher aqueous solubility (~25–50 µM) compared to the target compound, which lacks polar substituents .

- Metabolic Stability: The 2-methylpiperidine group in the target compound could reduce cytochrome P450-mediated oxidation compared to the dimethylamino group in the analogue, which is prone to oxidative N-dealkylation .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization can be achieved through factorial design experiments (e.g., 2^k designs) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst concentration. For example, highlights the use of controlled heating (e.g., 80°C in DMF with POCl₃) and purification via crystallization. Advanced techniques like continuous flow reactors or HPLC (referenced in but filtered due to source constraints) are avoided; instead, fractional crystallization under varied solvent systems (e.g., ethanol-water gradients) is recommended for purity enhancement .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: A combination of ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), IR spectroscopy (to identify carbonyl and amide functional groups), and CHN elemental analysis (to validate molecular formula) is essential. and emphasize NMR for verifying the 1,8-naphthyridine core and benzodioxin moiety, while IR confirms the 2-methylpiperidine carbonyl group .

Q. How can researchers design experiments to assess the compound's stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 37°C. Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 24, 48 hours). Compare peak areas to quantify degradation products. ’s sulfonamide stability protocols can be adapted, substituting enzyme inhibition assays with HPLC-based kinetic analysis .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity against acetylcholinesterase or α-glucosidase?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to model interactions between the compound’s 2-methylpiperidine carbonyl group and enzyme active sites. Validate predictions with MD simulations (GROMACS) to assess binding stability. highlights AI-driven tools (e.g., COMSOL Multiphysics) for simulating molecular interactions, though specific enzyme targets require alignment with ’s inhibition frameworks .

Q. How can contradictory bioactivity data across different assay conditions be resolved?

Methodological Answer: Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify assay-specific variables (e.g., buffer ionic strength, enzyme concentration) influencing activity. Replicate experiments under standardized conditions, as per ’s emphasis on aligning methodologies with theoretical frameworks (e.g., enzyme kinetics models). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .

Q. What strategies enable selective modification of the 1,8-naphthyridine core to enhance target selectivity?

Methodological Answer: Perform regioselective functionalization via directed ortho-metalation (DoM) or Pd-catalyzed C–H activation. details amination protocols (e.g., using KMnO₄ for nitro group introduction), which can be adapted to install substituents at the 4- or 6-positions of the naphthyridine ring. Monitor selectivity via LC-MS and comparative NMR .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework for neurodegenerative disease studies?

Methodological Answer: Link the compound’s cholinesterase inhibition ( ) to existing theories of acetylcholine signaling deficits in Alzheimer’s disease. Design in vivo assays (e.g., Morris water maze in transgenic mice) to correlate enzymatic inhibition with cognitive outcomes. stresses grounding hypotheses in established neurochemical pathways (e.g., amyloid-beta interactions) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme inhibition studies?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Hill equation, calculating IC₅₀ values. Assess model robustness via bootstrapping or Akaike’s Information Criterion (AIC). ’s enzyme inhibition data can be reanalyzed using Bayesian hierarchical models to account for inter-assay variability .

Experimental Design and Validation

Q. How can researchers validate the compound’s metabolic stability in hepatic microsomes?

Methodological Answer: Incubate the compound with pooled human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion over time using LC-MS/MS . Calculate intrinsic clearance (CL_int) and extrapolate to in vivo hepatic clearance. ’s purification methods ensure compound purity, critical for minimizing false metabolic signals .

Q. What in silico tools predict the compound’s ADMET properties?

Methodological Answer: Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., BBB score), cytochrome P450 inhibition, and hERG liability. Cross-reference predictions with experimental logP (HPLC-derived) and plasma protein binding (ultrafiltration assays). ’s AI-driven simulations provide a template for integrating computational and empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.